3-(2-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H22FN3OS and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives explored novel compounds with significant cytotoxic activity against various tumor cell lines. Compounds with 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups demonstrated potent in vitro cytotoxicity. One specific derivative exhibited potent antitumor activity across several tumor cells without causing undesirable effects in mice, highlighting its potential in cancer treatment (Naito et al., 2005).
Antimicrobial and Anti-HCV Activity
Synthesis and Characterization of Flurbiprofen Hydrazide Derivatives focused on creating new derivatives and evaluating their antimicrobial activity against various bacterial and fungal strains. The study also assessed the compounds' ability to inhibit Hepatitis C virus NS5B polymerase. Specific derivatives demonstrated significant inhibition against hepatitis C virus NS5B RNA polymerase and showed potent antimicrobial activity against selected bacterial strains, though none exhibited anticandidal or antifungal activities (Çıkla et al., 2013).
Neuroleptic Activity
Combined Analgesic/Neuroleptic Activity in N-Butyrophenone Prodine-Like Compounds synthesized compounds with a p-fluorobutyrophenone chain to examine their interaction with opioid and dopamine receptors. Propionyloxy derivatives exhibited a promising combination of analgesic and neuroleptic activities. The study highlights the beta-configuration's significance, which was more active for both analgesic and neuroleptic activities, particularly with a 3-methyl substituent on the piperidine ring (Iorio, Reymer, & Frigeni, 1987).
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c19-16-6-2-1-5-15(16)7-8-17(23)21-12-14-4-3-10-22(13-14)18-20-9-11-24-18/h1-2,5-6,9,11,14H,3-4,7-8,10,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMARPGVSPQOCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.